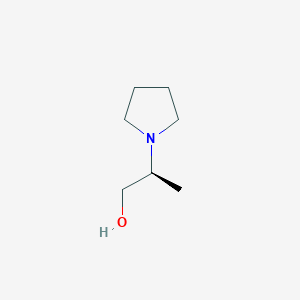
2,5-dihydro-1H-pyrrole-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride is a heterocyclic organic compound with a five-membered ring structure containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dihydro-1H-pyrrole-1-carbonyl chloride typically involves the reaction of 2,5-dihydro-1H-pyrrole with thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction can be represented as follows:
2,5-dihydro-1H-pyrrole+thionyl chloride→2,5-dihydro-1H-pyrrole-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,5-dihydro-1H-pyrrole and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides and reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous bases such as sodium hydroxide are used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
N-oxides: Formed by oxidation.
Amines: Formed by reduction.
科学的研究の応用
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 2,5-dihydro-1H-pyrrole-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds.
類似化合物との比較
Similar Compounds
- 2,5-Dihydro-1H-pyrrole-2-carbonyl chloride
- 1H-pyrrole-2-carbonyl chloride
- 1H-pyrrole-3-carbonyl chloride
Uniqueness
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride is unique due to its specific ring structure and the position of the carbonyl chloride group. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific synthetic applications.
特性
CAS番号 |
496052-34-7 |
|---|---|
分子式 |
C5H6ClNO |
分子量 |
131.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



